molecular formula C7H10O5S B2586550 2-[(Acetylsulfanyl)methyl]butanedioic acid CAS No. 192879-20-2

2-[(Acetylsulfanyl)methyl]butanedioic acid

Cat. No. B2586550
CAS RN: 192879-20-2
M. Wt: 206.21
InChI Key: XFCUZVSVGRNFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Acetylsulfanyl)methyl]butanedioic acid” is a chemical compound with the formula C7H10O5S . It has a molecular weight of 206.22 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(Acetylsulfanyl)methyl]butanedioic acid” is represented by the formula C7H10O5S . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

Recent advances in metabolic engineering have significantly improved the production of various valuable chemicals, including acetoin and 2,3-butanediol (2,3-BD), through bio-based methods. These compounds are crucial in several industries, serving as platform chemicals for the synthesis of polymers, specialty chemicals, and important intermediates. Microbial biosynthesis pathways have been optimized to convert renewable biomass into these compounds, showcasing the potential of biotechnology in reducing reliance on oil-derived chemicals and promoting sustainable industrial processes. Specifically, the engineering of microbial strains, such as Saccharomyces cerevisiae and Escherichia coli, has led to improved yields and productivity, demonstrating the feasibility of producing these chemicals from glucose and other renewable resources. Additionally, the development of strains capable of utilizing carbon dioxide (CO2) for the autotrophic production of optically pure compounds highlights the innovative approaches being explored to utilize greenhouse gases as feedstock for chemical production, contributing to carbon recycling and sustainability efforts (Xiao et al., 2014), (Kim & Hahn, 2015), (Gascoyne et al., 2021).

Enhancement of Fermentative Production

The fermentative production of acetoin, a key flavor and fragrance compound, has been significantly enhanced through genetic engineering, medium optimization, and process control strategies. This approach not only improves productivity but also addresses the challenges associated with downstream processing, which remains a barrier to the economical industrial production of acetoin. By focusing on the biosynthesis pathways and molecular regulation mechanisms, researchers have been able to construct phylogenetic trees that reveal the relationship between taxonomy and the acetoin-producing ability of various species, guiding the screening of competitive producers. This progress underscores the potential of microbial fermentation as a viable alternative to chemical synthesis methods, offering a more sustainable and cost-effective route for acetoin production (Yang et al., 2017), (Syu, 2001).

Advances in Microbial 2,3-Butanediol Production

The microbial production of 2,3-butanediol (2,3-BD) has been the focus of numerous studies due to its wide range of industrial applications. Strategies for efficient and economical microbial production of 2,3-BD have evolved, incorporating strain improvement, substrate alternation, and process development. These advancements have led to significant improvements in yield and productivity, making microbial fermentation a promising approach for the production of this valuable chemical. The exploration of value-added derivatives and the development of effective downstream processing strategies further enhance the commercial viability of biologically produced 2,3-BD (Ji et al., 2011), (Yang & Zhang, 2019).

Safety and Hazards

The safety and hazards associated with “2-[(Acetylsulfanyl)methyl]butanedioic acid” are not specified . It’s important to handle all chemical compounds with care and use appropriate safety measures. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-(acetylsulfanylmethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5S/c1-4(8)13-3-5(7(11)12)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCUZVSVGRNFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Acetylsulfanyl)methyl]butanedioic acid

Synthesis routes and methods

Procedure details

400 g (3.07 mol) of itaconic acid (VIII) are added in portions within a period of approximately 30 minutes to 280 g (3.68 mol) of thioacetic acid, with simultaneous heating of the heating bath to 95° C. After 2.5 hours' stirring at 90°-100° C., the reaction mixture is cooled to room temperature and diluted with 300 ml of diisopropyl ether (DIPE), whereupon the product crystallises out within a period of approximately 12 hours. There are obtained 582 g of crystals having a melting point of 89°-91° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3.68 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.